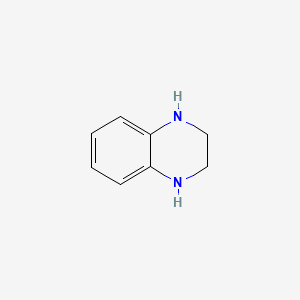

1,2,3,4-Tetrahydroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKYAIEVBUXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063048 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-89-9 | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3476-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U54P549YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 1,2,3,4-Tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental structural and chemical properties of 1,2,3,4-tetrahydroquinoxaline. The document details its molecular architecture, supported by crystallographic data, and presents its characteristic spectroscopic signatures. Furthermore, detailed experimental protocols for its synthesis are provided to aid in its practical application in research and development. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Introduction

This compound is a heterocyclic compound that features a benzene ring fused to a dihydropyrazine ring. This core structure is a key component in a variety of biologically active molecules and serves as a valuable scaffold in medicinal chemistry and materials science. Its unique conformational flexibility and hydrogen bonding capabilities make it an attractive moiety for the design of novel therapeutic agents and functional materials. A thorough understanding of its basic structure and chemical properties is therefore essential for its effective utilization in these fields.

Molecular Structure

The fundamental structure of this compound consists of a bicyclic system where a benzene ring is fused to a saturated six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name for this compound is this compound.[1]

General Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 3476-89-9 | [1] |

| Melting Point | 92-98 °C | |

| Boiling Point | 289 °C | [2] |

Crystallographic Data

X-ray crystallographic studies have provided precise insights into the three-dimensional structure of this compound. The analysis reveals that the piperazine ring adopts a puckered conformation, while the fused benzene ring is planar.[3]

A study by Pike and Dugan (2007) reported the following crystallographic data for this compound:[3]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.8609(2) Å |

| b | 8.4986(2) Å |

| c | 16.9639(4) Å |

| Volume | 1421.64(6) ų |

| Z | 8 |

Spectroscopic Properties

The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.4 - 6.8 | m | 4H | Aromatic protons |

| 3.3 - 3.5 | m | 4H | Methylene protons (-CH₂-) |

| ~3.0 | br s | 2H | Amine protons (-NH-) |

¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary aromatic carbons |

| ~120 | Tertiary aromatic carbons |

| ~115 | Tertiary aromatic carbons |

| ~42 | Methylene carbons (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretching |

| 3100 - 3000 | Strong | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| 1600 - 1585 | Medium | Aromatic C-C in-ring stretching |

| 1500 - 1400 | Medium | Aromatic C-C in-ring stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 134 | High | [M]⁺ (Molecular ion) |

| 133 | High | [M-H]⁺ |

| 105 | Medium | [M-H-C₂H₄]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Synthesis via Hydrogenation of Quinoxaline

This protocol is adapted from the work of Pike and Dugan (2007).[3]

Materials:

-

Quinoxaline

-

5% Rhodium on alumina catalyst

-

Absolute ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus

Procedure:

-

Freshly sublimed quinoxaline (1.24 g, 9.51 mmol) and 5% rhodium on alumina catalyst (198 mg) are dissolved in 100% ethanol (50 mL) in a Parr hydrogenation apparatus.

-

The apparatus is purged with hydrogen gas and then pressurized to 40 psi.

-

The reaction mixture is shaken for 24 hours at room temperature.

-

The catalyst is removed by filtration through Celite.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from hot water to afford this compound as a white solid.

Synthesis via Condensation of o-Phenylenediamine with a 1,2-Dicarbonyl Compound (General Procedure)

This is a general and widely used method for the synthesis of quinoxaline derivatives, which can be subsequently reduced to 1,2,3,4-tetrahydroquinoxalines.

Materials:

-

o-Phenylenediamine

-

A 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione)

-

Ethanol or acetic acid

-

Reducing agent (e.g., NaBH₄, H₂/Pd-C)

Procedure:

-

Equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound are dissolved in a suitable solvent such as ethanol or acetic acid.

-

The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the quinoxaline product.

-

The resulting quinoxaline is then dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a reducing agent such as sodium borohydride or subjected to catalytic hydrogenation to yield this compound.

-

The final product is isolated and purified by standard procedures such as recrystallization or column chromatography.

Visualizations

References

The Enduring Legacy of Quinoxalines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has captivated the attention of chemists and pharmacologists for over a century.[1][2] Since its initial synthesis, the quinoxaline scaffold has proven to be a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse array of compounds with significant biological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of quinoxaline compounds, detailed experimental protocols for their synthesis and biological evaluation, a compilation of their quantitative biological data, and a visualization of the key signaling pathways they modulate.

A Journey Through Time: The Discovery and History of Quinoxalines

The story of quinoxalines begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Othmar Hinsberg. They independently reported the first synthesis of a quinoxaline derivative through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5][6] This fundamental reaction, now famously known as the Körner-Hinsberg synthesis, laid the groundwork for the entire field of quinoxaline chemistry and remains a cornerstone of their preparation today.[3]

Initially, the interest in quinoxalines was primarily academic, focusing on the chemical properties and reactivity of this novel heterocyclic system. However, the 20th century witnessed a paradigm shift as the broad spectrum of biological activities associated with quinoxaline derivatives began to be unveiled. Researchers discovered that these compounds exhibited potent antimicrobial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[1][2][7][8] This realization propelled quinoxalines into the forefront of drug discovery and development, where they continue to be a subject of intense investigation.

The evolution of synthetic methodologies has also played a crucial role in the history of quinoxalines. While the classical Körner-Hinsberg reaction is still widely used, numerous modifications and novel synthetic routes have been developed to improve yields, shorten reaction times, and introduce a wider range of substituents. These advancements include the use of various catalysts, microwave-assisted synthesis, and the development of greener, more environmentally friendly protocols.[3][6]

Quantitative Data on the Biological Activities of Quinoxaline Derivatives

The therapeutic potential of quinoxaline compounds is underscored by a wealth of quantitative data from numerous biological studies. The following tables summarize the inhibitory activities of various quinoxaline derivatives against different biological targets.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanism of action often involves the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10]

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound VIIIc | HCT116 (Colon) | 2.5 | [4][9][11] |

| Compound XVa | HCT116 (Colon) | 4.4 | [4][9] |

| Compound IV | PC-3 (Prostate) | 2.11 | [9][11] |

| FQ | MDA-MB-231 (Breast) | < 16 | [9] |

| Compound VIIIa | HepG2 (Liver) | 9.8 | [4][11] |

| Compound VIIIe | HCT116 (Colon) | 8.4 | [4][11] |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [12] |

| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [12] |

| Compound 23j | HepG2 (Liver) | 6.4 | [13] |

| Compound 23j | MCF-7 (Breast) | 10.3 | [13] |

| Compound 27a | HepG2 (Liver) | 4.5 | [7] |

| Compound 27a | MCF-7 (Breast) | 7.7 | [7] |

Table 2: VEGFR-2 and EGFR Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | [1][5] |

| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 | [1][5] |

| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 | [1][5] |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | [1][5] |

| Compound 23j | VEGFR-2 | 3.7 | [10][13] |

| Compound 23a | VEGFR-2 | 5.8 | [10][13] |

| Compound 27a | VEGFR-2 | 3.2 | [7] |

| Compound 11 | EGFR | 0.508 | [14] |

| Compound 17 | EGFR | 0.807 | [14] |

| Compound 13 | EGFR | 0.4 | [15] |

Antimicrobial Activity

The quinoxaline scaffold is also a key component in the development of novel antimicrobial agents, exhibiting activity against both bacteria and fungi.

Table 3: Antimicrobial Activity (MIC values in µg/mL) of Selected Quinoxaline Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5p | S. aureus | 4 | [16] |

| Compound 5p | B. subtilis | 8 | [16] |

| Compound 5p | MRSA | 8 | [16] |

| Quinoxaline Derivative | MRSA | 4 | [17][18][19] |

| Compound 5m | S. aureus | 16 | [16] |

| Compound 5n | B. subtilis | 32 | [16] |

Antiviral Activity

Certain quinoxaline derivatives have shown promising activity against various viruses, including Human Cytomegalovirus (HCMV).

Table 4: Antiviral Activity (EC₅₀ values in µM) of Selected Quinoxaline Derivatives

| Compound ID | Virus | EC₅₀ (µM) | Reference |

| Compound 4 | HCMV | < 0.05 | [8] |

| Compound 8 | HCMV | < 0.05 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline compounds, intended to be a practical guide for researchers.

Synthesis Protocols

This protocol describes the original method for synthesizing a simple quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1,2-diphenylethane-1,2-dione) (1 mmol, 0.210 g)

-

Ethanol (10 mL)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as white needles.

This modern approach offers a rapid and efficient alternative to classical heating.

Materials:

-

o-Phenylenediamine derivative (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Ethanol:Water (1:1, 1 mL)

-

Iodine (5 mol%)

-

Dichloromethane

-

5% Sodium thiosulphate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave-safe vessel, dissolve the diamine and dicarbonyl compound in the ethanol/water mixture.[3]

-

Add a catalytic amount of iodine.[3]

-

Irradiate the mixture in a microwave synthesizer at 50°C for 2-3 minutes.[3]

-

Monitor the reaction by TLC.

-

Upon completion, add dichloromethane and wash successively with sodium thiosulphate solution and brine.[3]

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the product by column chromatography or recrystallization.

This protocol details the preparation of an important class of quinoxaline derivatives.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Oxalic acid dihydrate (1 mmol, 0.126 g)

-

Mortar and pestle

Procedure:

-

Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.[4]

-

Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until it turns into a melt.[20]

-

The melt will solidify upon standing.

-

Recrystallize the solid from water to obtain the pure quinoxaline-2,3-dione.[20]

Biological Assay Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test quinoxaline compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[9]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[9]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test quinoxaline compound dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the research process involved with quinoxaline compounds, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

Many quinoxaline-based anticancer agents function by inhibiting the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by a quinoxaline derivative.

Quinoxaline inhibitors also target the VEGFR-2 pathway, a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Experimental Workflows

This diagram illustrates the typical workflow for the synthesis and structural confirmation of new quinoxaline compounds.

Caption: General workflow for the synthesis and characterization of quinoxaline derivatives.

This diagram outlines the logical progression from initial screening to the identification of a lead compound in the drug discovery process.

Caption: Workflow for the discovery of quinoxaline-based anticancer drugs.

Conclusion

From their serendipitous discovery in the late 19th century to their current status as a cornerstone of medicinal chemistry, quinoxaline compounds have demonstrated remarkable versatility and therapeutic potential. Their rich history is a testament to the power of chemical synthesis and the continuous quest for novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological activities of quinoxalines, equipping researchers with the foundational knowledge and practical protocols necessary to further explore this fascinating class of compounds. The future of quinoxaline research is bright, with ongoing efforts focused on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and their application in treating a wide range of human diseases.

References

- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 12. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dovepress.com [dovepress.com]

- 20. ijpda.org [ijpda.org]

A Technical Guide to 1,2,3,4-Tetrahydroquinoxaline: Molecular Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document outlines its fundamental molecular properties, provides a detailed experimental protocol for its synthesis, and discusses its relevance in the context of biological signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Core Molecular and Physical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a pyrazine ring. Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂[1] |

| Molecular Weight | 134.18 g/mol [1] |

| CAS Number | 3476-89-9[1] |

| Appearance | White to brown powder or crystals |

| Melting Point | 92-98 °C |

| Boiling Point | 154 °C at 14 mmHg |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the hydrogenation of quinoxaline. The following protocol is a representative method for this transformation.

Materials:

-

Quinoxaline

-

5% Rhodium on alumina catalyst

-

Absolute Ethanol

-

Hydrogen gas supply

-

High-pressure reaction vessel (e.g., Parr hydrogenator)

-

Standard laboratory glassware for filtration and solvent removal

Procedure:

-

Preparation: In a high-pressure reaction vessel, combine freshly sublimed quinoxaline (1.24 g, 9.51 mmol) and 5% rhodium on alumina catalyst (198 mg).

-

Dissolution: Add absolute ethanol to the vessel to dissolve the quinoxaline.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure and maintain vigorous stirring. The reaction is typically conducted at room temperature.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Biological Context and Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, the structurally related 1,2,3,4-tetrahydroisoquinoline scaffold has been extensively studied. Derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/AKT/mTOR pathways.

Given the structural similarity, it is plausible that derivatives of this compound could also interact with these or other signaling cascades. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for therapeutic intervention.

This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of this pathway is a key strategy in the development of anti-inflammatory and anti-cancer drugs. The potential for this compound derivatives to modulate such pathways makes this scaffold an attractive starting point for the design of novel therapeutic agents. Further research into the specific biological targets of this compound class is warranted.

References

The Fundamental Synthesis of 1,2,3,4-Tetrahydroquinoxaline from Quinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for the reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Efficient and reliable synthesis of this key heterocyclic motif is therefore of paramount importance. This document details various established reduction techniques, including catalytic hydrogenation, chemical reduction with borohydride-based reagents, and transfer hydrogenation. For each method, detailed experimental protocols are provided, alongside quantitative data to facilitate comparison and selection of the most suitable procedure for a given research and development context.

General Reaction Pathway

The fundamental transformation involves the reduction of the pyrazine ring within the quinoxaline system. This is typically achieved through the addition of four hydrogen atoms across the two carbon-nitrogen double bonds, leading to the saturated this compound structure.

Caption: General reduction of quinoxaline to this compound.

Reduction with Borane Reagents

Borane complexes, particularly borane-tetrahydrofuran (BH₃-THF), are highly effective reagents for the rapid and high-yielding reduction of quinoxalines. This method is noted for its efficiency with a range of substituted quinoxalines and, in the case of 2,3-disubstituted substrates, often proceeds with high stereoselectivity to yield the cis-isomer exclusively.[1]

Quantitative Data Summary: Borane-THF Reduction

| Substrate | Product | Time (min) | Yield (%) | Reference |

| Quinoxaline | This compound | 15 | 95 | [2] |

| 2-Methylquinoxaline | 2-Methyl-1,2,3,4-tetrahydroquinoxaline | 15 | 96 | [2] |

| 2-Phenylquinoxaline | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | 15 | 98 | [2] |

| 2,3-Dimethylquinoxaline | cis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline | 15 | 98 | [2] |

| 2-Methyl-3-phenylquinoxaline | cis-2-Methyl-3-phenyl-1,2,3,4-tetrahydroquinoxaline | 15 | 98 | [2] |

Experimental Protocol: Reduction using Borane-THF

This protocol is adapted from the procedure described by Schoffstall, A. M., et al.[2]

Caption: Experimental workflow for the reduction of quinoxaline with Borane-THF.

Methodology:

-

To a stirred solution of the quinoxaline substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 ml) under a nitrogen atmosphere at ambient temperature, add a 1.0 M solution of borane-THF complex (2.5 ml, 2.5 mmol).

-

Stir the reaction mixture for 15 minutes at room temperature.

-

Carefully add methanol (5 ml) to quench the reaction (Note: vigorous effervescence occurs).

-

Continue stirring the resulting clear solution for an additional 30 minutes.

-

Remove the solvents under reduced pressure (in vacuo).

-

Dissolve the residue in dichloromethane (CH₂Cl₂) (20 ml) and wash with water (2 x 15 ml).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder and more cost-effective reducing agent. While its reaction in ethanol is notably slow for unsubstituted quinoxaline, it can provide high yields.[1] The reactivity can be significantly enhanced by using co-reagents, such as zinc chloride (ZnCl₂), which allows the reduction to proceed quickly under mild conditions.[3]

Quantitative Data Summary: Sodium Borohydride Reduction

| Reagent System | Substrate | Time | Yield (%) | Reference |

| NaBH₄ / Ethanol | Quinoxaline | 6 days | 94 | [2] |

| NaBH₄ / Ethanol | 2-Methylquinoxaline | 5 days | 95 | [2] |

| NaBH₄-ZnCl₂ / THF | Various Substituted Quinoxalines | Fast | High | [3] |

Experimental Protocol: Reduction using NaBH₄ in Ethanol

This protocol is adapted from the procedure described by Schoffstall, A. M., et al.[2]

Caption: Experimental workflow for the slow reduction of quinoxaline with NaBH₄.

Methodology:

-

Add solid sodium borohydride (2.5 mmol) to a stirred mixture of the quinoxaline (1.0 mmol) in ethanol (10 ml).

-

Purge the reaction vessel with nitrogen and stir the mixture for three days at ambient temperature.

-

Add a second portion of sodium borohydride (2.5 mmol) along with an additional 10 ml of ethanol.

-

Purge the system again with nitrogen and continue stirring for an additional 2-3 days.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 20 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) and a metal catalyst, typically palladium, platinum, or rhodium supported on carbon or alumina. This method is highly effective but requires specialized equipment for handling hydrogen gas safely. A notable example utilizes palladium-binaphthyl nanoparticles (Pd-BNPs) which can catalyze the hydrogenation in water at room temperature under a balloon of hydrogen.[4]

Quantitative Data Summary: Catalytic Hydrogenation

| Catalyst | H₂ Pressure | Solvent | Time (h) | Yield (%) | Reference |

| Pd-BNPs (1.0 mol%) | Balloon | H₂O | 24 | up to 91 | [4] |

| 5% Rh/Alumina | 40 psi | Ethanol | 12 | 62 | [5] |

Experimental Protocol: Hydrogenation using Pd-BNPs

This protocol is based on the work of Zhang, Y., et al.[4]

Caption: General workflow for catalytic hydrogenation of quinoxaline.

Methodology:

-

To a reaction flask, add the quinoxaline substrate, palladium-binaphthyl nanoparticles (Pd-BNPs, 1.0 mol%), and water.

-

Seal the flask, and carefully evacuate the air and backfill with hydrogen gas. Repeat this cycle three times.

-

Inflate a balloon with hydrogen gas and connect it to the reaction flask.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound product.

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation by using a hydrogen donor molecule in the presence of a catalyst, thereby avoiding the need for pressurized hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and pinacolborane (HBpin). A metal-free system using tetrabutylammonium bromide (TBAB) as a catalyst with HBpin as the hydrogen source provides an efficient and environmentally benign option.[2][6]

Quantitative Data Summary: Transfer Hydrogenation

| H-Donor / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| HBpin / TBAB (5 mol%) | THF | 60 | 12 | up to 97 | [2] |

| HCOOH / Pd/C | Methanol | Reflux | Variable | Good | [7][8] |

| NH₄HCO₂ / Pd/C | Methanol | Reflux | Variable | Good | [7][9] |

Experimental Protocol: TBAB-Catalyzed Transfer Hydrogenation with HBpin

This protocol is based on the work of Guo, Q., et al.[2]

Methodology:

-

In a Schlenk tube under an argon atmosphere, combine the quinoxaline substrate (0.2 mmol), tetrabutylammonium bromide (TBAB, 0.01 mmol, 5 mol%), and pinacolborane (HBpin, 0.4 mmol).

-

Add anhydrous tetrahydrofuran (THF, 1.0 mL) to the mixture.

-

Stir the reaction mixture at 60 °C for the required time (typically 12 hours, monitor by TLC).

-

After cooling to room temperature, quench the reaction with the dropwise addition of a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Conclusion

The reduction of quinoxaline to this compound can be accomplished through several effective methods. The choice of methodology depends on the specific requirements of the synthesis, including substrate compatibility, desired stereochemistry, scalability, and available equipment. Borane-THF reduction offers a very rapid and high-yielding route that is stereoselective for cis-products. Sodium borohydride presents a more economical but significantly slower option, whose efficiency can be greatly improved with additives like ZnCl₂. Catalytic hydrogenation is a classic and powerful method, with modern nanoparticle catalysts allowing for milder conditions. Finally, transfer hydrogenation provides a safer and more convenient alternative to using pressurized H₂ gas, with metal-free systems offering a green chemistry approach. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their synthetic campaigns.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoxaline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoxaline, a heterocyclic amine, serves as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthetic methodologies, and an in-depth exploration of the therapeutic applications of its derivatives. Particular focus is given to their emerging roles as anticancer and fungicidal agents, supported by quantitative biological data and elucidation of their mechanisms of action. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Core Chemical and Physical Properties

This compound, with the confirmed IUPAC name of This compound , is a bicyclic compound consisting of a benzene ring fused to a dihydropyrazine ring.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3476-89-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Appearance | White to brown powder or crystals | |

| Melting Point | 95-99 °C | |

| Boiling Point | 154 °C at 14 mmHg | [2] |

| SMILES | C1CNC2=CC=CC=C2N1 | [1] |

| InChIKey | HORKYAIEVBUXGM-UHFFFAOYSA-N | [1] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several methodologies. A common and effective method is the reduction of quinoxaline.

Experimental Protocol: Hydrogenation of Quinoxaline

This protocol describes a typical laboratory-scale synthesis of this compound via the hydrogenation of quinoxaline.

Materials:

-

Quinoxaline

-

Palladium on carbon (5% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve quinoxaline in a suitable solvent such as methanol.

-

Carefully add a catalytic amount of 5% Pd/C to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Biological Activities and Therapeutic Applications of Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This section will focus on two key areas: anticancer and fungicidal applications.

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of this compound have emerged as potent anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization.[3] These compounds act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

A study by Li et al. (2023) synthesized a series of tetrahydroquinoxaline sulfonamide derivatives and evaluated their antiproliferative activities.[3] Compound I-7 from this series was identified as a particularly active compound.

| Compound | Cell Line | IC₅₀ (μM) |

| I-7 | HT-29 (Human colorectal cancer) | 0.85 |

| HCT-116 (Human colorectal cancer) | 1.02 | |

| A549 (Human lung cancer) | 1.23 | |

| MCF-7 (Human breast cancer) | 1.56 |

Data extracted from Li et al., 2023.[3]

This protocol outlines the methodology used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-29, HCT-116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anticancer Activity: Targeting the NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[4] Certain 1,2,3,4-tetrahydroisoquinoline derivatives, structurally related to tetrahydroquinoxalines, have been shown to exert their anticancer effects by inhibiting this pathway.[4] These compounds can block the nuclear translocation of NF-κB, thereby preventing the transcription of genes involved in proliferation and survival.

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of these compounds.

References

- 1. This compound | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-TETRAHYDRO-QUINOXALINE | 3476-89-9 [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydroquinoxaline Scaffold: A Cornerstone in Modern Drug Discovery

A comprehensive analysis of the synthesis, biological activities, and therapeutic potential of tetrahydroquinoxaline derivatives for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroquinoxaline scaffold, a privileged heterocyclic motif, has emerged as a critical pharmacophore in the development of novel therapeutic agents. Its unique structural features and synthetic accessibility have allowed for the creation of a diverse library of derivatives exhibiting a wide range of biological activities. This in-depth guide explores the profound biological importance of the tetrahydroquinoxaline core, detailing its role in anticancer, antimicrobial, and antiviral therapies, as well as its function as a potent enzyme inhibitor.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

Tetrahydroquinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine binding site.[1] This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent cell death.[1]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the tetrahydroquinoxaline ring and the sulfonamide moiety.

-

Methoxy Group: The presence of a methoxy group on the tetrahydroquinoxaline ring generally enhances inhibitory activity compared to unsubstituted or methoxycarbonyl-substituted compounds.[1]

-

Substituents on the Phenyl Ring:

-

Electron-donating groups (e.g., OMe, NH2) or electron-withdrawing groups (e.g., CF3) at the C4 position of the phenyl ring are more active than bulkier groups (e.g., t-Bu).[1]

-

The number of substituents also plays a crucial role. While disubstituted compounds sometimes show decreased activity, difluorinated derivatives have demonstrated improved potency compared to their monofluorinated counterparts.[1]

-

Replacing the substituted phenyl group with a naphthyl group has been shown to yield moderate antiproliferative activity.[1]

-

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Cancer Cell Line [1]

| Compound | R¹ | R² | Inhibition at 1 µM (%) | Inhibition at 5 µM (%) | Inhibition at 10 µM (%) |

| I-1 | H | H | - | - | - |

| I-2 | 4-Me | H | - | - | - |

| I-3 | 4-OMe | H | - | - | - |

| I-4 | 4-Cl | H | - | - | - |

| I-5 | H | OMe | - | - | - |

| I-7 | 4-CF₃ | OMe | 50 | 80 | 95 |

| I-10 | 2,4-di-OMe | OMe | - | - | - |

| I-11 | 3,4-di-OMe | OMe | - | - | - |

| I-18 | 4-F | OMe | - | - | - |

| I-21 | 3,4-di-F | OMe | - | - | - |

| I-23 | 2-naphthyl | OMe | - | - | - |

| I-25 | H | CO₂Me | - | - | - |

| I-26 | 4-CF₃ | CO₂Me | - | - | - |

Note: Quantitative inhibition percentages for all compounds were not available in the provided search results. Compound I-7 is highlighted as the most active.

Enzyme Inhibition in Cancer

Beyond microtubule disruption, tetrahydroquinoxaline derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell survival and proliferation.

-

Apoptosis Signal-Regulated Kinase 1 (ASK1) Inhibition: ASK1 is implicated in cellular stress responses and its inhibition is a potential therapeutic strategy. A dibromo substituted quinoxaline derivative, 26e , has been identified as a potent ASK1 inhibitor with an IC50 value of 30.17 nM.[2] This compound also demonstrated a good safety profile in normal human liver cells.[2]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: While primarily associated with diabetes, DPP-4 inhibitors are also being explored for their anticancer potential. Certain this compound-6-sulfonamide derivatives have shown promising in vitro DPP-4 inhibitory activity.[3]

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Tetrahydroquinoxaline derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[4][5][6]

Angular tricyclic tetrahydrocycloamino[1,2-a]quinoxalin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial activity against ten bacterial strains.[4] The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC).[4]

Table 2: Antibacterial Activity of Tetrahydrocycloamino[1,2-a]quinoxalin-4-one Derivatives [4]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5g | S. epidermidis | 15.6 |

| 5c | S. aureus | 31.3 |

Note: These compounds were compared to standard antibiotics streptomycin (STM) and nalidixic acid (NLD).

Antiviral Activity: Combating Viral Threats

The broad biological activity of the quinoxaline scaffold extends to antiviral applications.[7][8][9][10] Derivatives of this scaffold have been investigated for their potential to inhibit the replication of various viruses. The planar polyaromatic system of quinoxalines makes them suitable candidates for targeting viral proteins, such as the highly conserved NS1 protein of the influenza virus.[7] By fitting into a deep cavity in the N-terminal domain of the NS1A protein, these small molecules can block viral replication.[7]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible evaluation of biological activity. The following are outlines of key experimental protocols commonly used to assess the therapeutic potential of tetrahydroquinoxaline derivatives.

Synthesis of Tetrahydroquinoxaline Sulfonamides

A general method for the synthesis of tetrahydroquinoxaline sulfonamide derivatives involves the reaction of this compound with a corresponding sulfonyl chloride.[1]

References

- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties and Appearance of 1,2,3,4-Tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its appearance, physical constants, and spectral characteristics. Furthermore, it outlines a standard experimental protocol for its synthesis via the hydrogenation of quinoxaline, followed by detailed procedures for its purification and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1] It is recognized as a valuable building block in the synthesis of various biologically active molecules.

Appearance

This compound typically presents as a solid material, with its color ranging from white to brown.[1][2] It can be found in the form of a powder or crystalline solid.

Quantitative Physical Data

A summary of the key physical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Melting Point | 92-98 °C | |

| Boiling Point | 154 °C at 14 mmHg | [1][2] |

| pKa | Data not available | |

| Solubility | ||

| Water | Slightly soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Acetone | Soluble | |

| DMSO | Soluble |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following tables.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | m | 4H | Aromatic protons |

| ~3.3 | t | 4H | Methylene protons (-CH₂-N-) |

| ~1.8 | br s | 2H | Amine protons (-NH-) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic C-N |

| ~125-130 | Aromatic C-H |

| ~42 | Methylene carbons (-CH₂-N) |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | N-H Stretch |

| ~2800-3000 | Medium | C-H Stretch (aliphatic) |

| ~1600 | Medium | C=C Stretch (aromatic) |

| ~1500 | Strong | N-H Bend |

| ~1200-1300 | Medium | C-N Stretch |

| ~750 | Strong | C-H Bend (aromatic) |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 134 | High | [M]⁺ (Molecular Ion) |

| 133 | High | [M-H]⁺ |

| 105 | Medium | [M-C₂H₅N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Hydrogenation of Quinoxaline

This protocol details the synthesis of this compound through the catalytic hydrogenation of quinoxaline.[3][4]

Materials:

-

Quinoxaline

-

5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus (or similar)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

-

In a suitable round-bottom flask, dissolve quinoxaline in absolute ethanol.

-

Carefully add the 5% Rhodium on Alumina catalyst to the solution.

-

Place the flask in a Parr Hydrogenation Apparatus.

-

Seal the apparatus and purge with hydrogen gas to remove any air.

-

Pressurize the apparatus with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the pressure drop in the hydrogen tank. The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, carefully vent the hydrogen gas from the apparatus.

-

Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the catalyst.

-

Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

References

The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Quinoxaline-Based Compounds

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] This core structure, also known as benzopyrazine, provides a versatile platform for the development of a wide array of therapeutic agents.[2][3] While naturally occurring quinoxalines are relatively rare, the synthetic accessibility and the ability to readily introduce diverse functional groups have made its derivatives a major focus of research in drug discovery.[1][3] The inherent aromatic and electronic properties of the quinoxaline nucleus allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[4]

Quinoxaline derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and kinase inhibition.[5][6][7] The structural versatility of the quinoxaline ring system has led to the successful development and marketing of several drugs, including the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, underscoring the clinical relevance of this heterocyclic class.[1][6] This technical guide provides a comprehensive overview of the quinoxaline class of compounds, detailing their synthesis, chemical properties, diverse biological activities, and mechanisms of action, with a focus on their application in modern drug development.

Chemical and Physical Properties

The parent quinoxaline molecule is a colorless solid with a melting point of 29-32 °C and a boiling point of 220-226 °C.[4][8] It is a weakly basic compound due to the presence of two nitrogen atoms in the pyrazine ring.[9] The physicochemical properties of quinoxaline derivatives can be significantly modulated by the introduction of various substituents, which influences their solubility, lipophilicity, and ultimately their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Quinoxaline

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₂ | [4] |

| Molecular Weight | 130.15 g/mol | [4][10] |

| Melting Point | 29-32 °C | [4][8] |

| Boiling Point | 220-226 °C | [4] |

| Density | 1.12 g/mL at 25 °C | [8] |

| pKa | 0.60 at 20 °C | [11] |

| Appearance | Colorless to pale yellow solid or liquid | [4][8] |

Synthesis of Quinoxaline Derivatives

The most classical and widely employed method for the synthesis of the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][12] This robust reaction allows for the facile creation of a diverse range of substituted quinoxalines. Over the years, numerous synthetic methodologies have been developed to improve yields, reaction conditions, and expand the scope of accessible derivatives.[9][13]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow, as illustrated below. This process begins with the selection of appropriately substituted starting materials to generate the desired final compound.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. researchgate.net [researchgate.net]

- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. soc.chim.it [soc.chim.it]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. researchgate.net [researchgate.net]

preliminary investigation of 1,2,3,4-tetrahydroquinoxaline derivatives

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinoxaline Derivatives

Introduction

The this compound (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. As a fused system comprising a benzene ring and a dihydropyrazine ring, its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents. Derivatives of THQ have garnered significant attention from researchers due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides a preliminary investigation into the synthesis, biological activities, and mechanisms of action of this compound derivatives, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of the THQ core and its derivatives can be achieved through various methodologies, ranging from direct modification of the parent scaffold to multi-step domino reactions.

A prevalent strategy involves the direct functionalization of commercially available this compound. For instance, the synthesis of tetrahydroquinoxaline sulfonamide derivatives is often achieved by reacting the parent compound with various sulfonyl chlorides in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).[4]

More complex derivatives can be constructed through multi-step sequences. One such pathway begins with the reaction of precursor materials to form diamines, which are then cyclized, often with reagents like diethyl oxalate. Subsequent reduction and reaction with sulfonyl chlorides yield the final target compounds.[4] Advanced methods, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce chiral THQ derivatives with high enantioselectivity.[5]

Experimental Protocols

Protocol 1: General Synthesis of N-Sulfonyl-1,2,3,4-tetrahydroquinoxaline Derivatives [4]

-

Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Add triethylamine (TEA, 2.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.3 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired sulfonyl chloride (1.1 mmol), dissolved in DCM, dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Below is a generalized workflow for the synthesis of these derivatives.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant area of investigation for THQ derivatives is oncology.[2][6] Certain tetrahydroquinoxaline sulfonamides have been identified as potent anticancer agents that function as Colchicine Binding Site Inhibitors (CBSIs).[4] By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation.[4][7] Some derivatives have also been shown to induce apoptosis in cancer cells.[7][8]

Antimicrobial Activity

THQ derivatives have also demonstrated promising activity against a range of microbial pathogens.[3] Studies have reported both antibacterial and antifungal properties.[9] These compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.[3][10] Antifungal activity has been observed against strains including Aspergillus niger and Candida albicans.[3] The mechanism of antimicrobial action is varied and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Antiviral Activity

The broader quinoxaline class of compounds is recognized for its antiviral potential.[11][12] Research has highlighted their activity against various viruses, including those responsible for respiratory infections.[13][14] The planar, aromatic nature of the quinoxaline core is thought to facilitate intercalation with viral nucleic acids or interaction with key viral proteins, thereby inhibiting replication.[14] While much of the research is on quinoxalines generally, the THQ subset remains a promising area for the development of new antiviral therapies.

Quantitative Data Presentation

The biological evaluation of this compound derivatives has generated significant quantitative data. The following tables summarize the reported activities of selected compounds.

Table 1: Anticancer Activity of Tetrahydroquinoxaline Sulfonamide Derivatives

| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference |

| I-7 | HT-29 (Colon) | 3.1 | [4] |

| VIIIc | HCT116 (Colon) | 2.5 | [7] |

| XVa | HCT116 (Colon) | 4.4 | [7] |

| XVa | MCF-7 (Breast) | 5.3 | [7] |

| 6k | MCF-7 (Breast) | 6.93 | [2] |

| 6k | Hela (Cervical) | 12.17 | [2] |

Table 2: Antibacterial Activity of Tetrahydrocycloamino[1,2-a]quinoxalin-4-one Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |

| 5g | S. epidermidis | 15.6 | [10] |

| 5c | S. aureus | 31.3 | [10] |

| 2d | E. coli | 8 | [15] |

| 3c | E. coli | 8 | [15] |

| 4 | B. subtilis | 16 | [15] |

Conclusion and Future Outlook

The this compound scaffold represents a highly valuable platform in the field of medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable diversity of potent biological activities, particularly in the realms of anticancer and antimicrobial research. The well-elucidated mechanism of action for certain anticancer derivatives, involving the inhibition of tubulin polymerization, provides a strong foundation for rational drug design and optimization.

Future research should focus on expanding the structure-activity relationship (SAR) studies to refine the potency and selectivity of these compounds. The exploration of novel synthetic routes to access more diverse and complex derivatives, including chiral molecules, will be crucial. Furthermore, investigating their potential against a wider range of therapeutic targets, including viral proteins and other enzymes, could uncover new applications for this versatile scaffold. With continued research, this compound derivatives hold significant promise for the development of next-generation therapeutic agents.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pure.uj.ac.za [pure.uj.ac.za]

- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydroquinoxaline via Hydrogenation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoxaline and its derivatives are significant structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. Consequently, the development of efficient and selective synthetic routes to these scaffolds is of paramount importance in medicinal chemistry and drug development. Catalytic hydrogenation of the readily available quinoxaline core represents one of the most direct and atom-economical methods to access these saturated heterocycles. This document provides detailed application notes and experimental protocols for various catalytic hydrogenation strategies, including homogeneous, heterogeneous, transfer, and electrocatalytic methods.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems employed in the hydrogenation of quinoxalines to 1,2,3,4-tetrahydroquinoxalines, allowing for a comparative assessment of their efficacy and applicability.

Table 1: Homogeneous Catalysis for Asymmetric Hydrogenation

| Catalyst/Ligand | Substrate | Solvent | Temp. (°C) | Pressure (H₂) | Time (h) | Yield (%) | ee (%) | Reference |

| [Ir(cod)Cl]₂ / Ligand | 2-Arylquinoxalines | Toluene/Dioxane | 80 | 2 MPa | 18 | up to 93 | up to 98 (R) | [1] |

| [Ir(cod)Cl]₂ / Ligand | 2-Arylquinoxalines | EtOH | 80 | 2 MPa | 18 | up to 83 | up to 93 (S) | [1] |

| [{Ir(H)((S)-BINAP)}₂(μ-Cl)₃]Cl | 2-Phenylquinoxaline | Not Specified | Not Specified | Not Specified | Not Specified | High | High | [2] |

| Fe-catalyst / (R)-TRIP | 2-Phenylquinoxaline | Toluene | 60 | 5 bar | 24 | 97 | 95:5 e.r. |

Table 2: Heterogeneous Catalysis

| Catalyst | Substrate | Solvent | Temp. (°C) | Pressure (H₂) | Time (h) | Yield (%) | Reference |

| Pd-BNPs (1.0 mol%) | Quinoxalines | H₂O | Room Temp. | Balloon | 24 | up to 91 | [3] |

| Co@SiO₂ | Quinolines | Not Specified | Not Specified | Not Specified | Not Specified | Good to Excellent | [4] |

Table 3: Transfer Hydrogenation

| Catalyst / H₂ Source | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| TBAB (5 mol%) / HBpin | Quinoxalines | THF | 60 | Not Specified | up to 97 | [5][6] |

| Rh-catalyst / H₂O | Quinoxalines | Not Specified | Mild | Not Specified | Not Specified | [7][8] |

| Chiral Phosphoric Acid / Dihydrophenanthridine | 2-Substituted Quinoxalines | Not Specified | Not Specified | Not Specified | High | up to 98 ee |